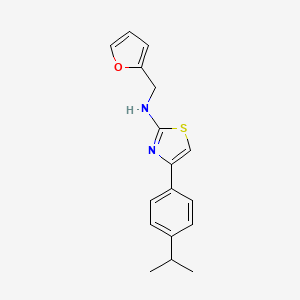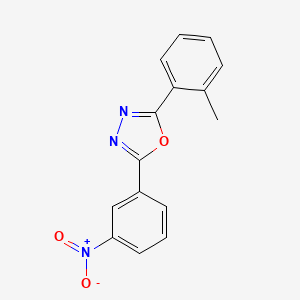![molecular formula C15H10Cl3N3O5 B5710227 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was originally developed as a herbicide, but it was later found to be effective in treating a rare genetic disorder called hereditary tyrosinemia type 1 (HT-1). Since then, NTBC has been investigated for its potential use in other medical conditions.
作用机制
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the enzyme HPPD, which is involved in the tyrosine catabolic pathway. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is further metabolized to fumarylacetoacetate and then to fumarate and acetoacetate by the enzyme FAH. Inhibition of HPPD by this compound leads to a decrease in the production of toxic metabolites and a reduction in liver damage in HT-1.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HPPD, this compound has been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate transaminase and homogentisate 1,2-dioxygenase. This compound has also been shown to reduce oxidative stress and inflammation in the liver, which are important factors in the pathogenesis of HT-1.
实验室实验的优点和局限性
One advantage of using 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its specificity for HPPD. This allows for the selective inhibition of the tyrosine catabolic pathway and the study of its effects on liver metabolism and function. However, one limitation of using this compound is its potential toxicity at high doses. This compound has been shown to cause liver damage in animal studies at doses higher than those used for therapeutic purposes.
未来方向
There are several future directions for the study of 4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide. One area of research is the development of new therapies for HT-1 that are more effective and have fewer side effects than this compound. Another area of research is the investigation of this compound's potential use in other medical conditions, such as cancer, tuberculosis, and malaria. Additionally, the biochemical and physiological effects of this compound on liver metabolism and function could be further elucidated to better understand its mechanism of action. Finally, the potential toxicity of this compound at high doses could be further investigated to ensure its safety for therapeutic use.
合成方法
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide is synthesized by reacting 4-nitrobenzenecarboximidamide with 2,4,5-trichlorophenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. Its most well-known use is in the treatment of HT-1, a rare genetic disorder that affects the liver. HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which leads to the accumulation of toxic metabolites in the liver. This compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolic pathway. This leads to a decrease in the production of toxic metabolites and a reduction in liver damage.
In addition to its use in HT-1, this compound has also been investigated for its potential use in other medical conditions, such as cancer, tuberculosis, and malaria. This compound has been shown to have anti-tumor activity in various cancer cell lines, and it has been proposed as a potential adjuvant therapy for cancer. This compound has also been shown to have activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and Plasmodium falciparum, the causative agent of malaria.
属性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGDPQPIZKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)


![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)


![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)

![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
